Technical Documentation Center

3-Fluoro-2-methoxybenzoyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-2-methoxybenzoyl chloride
  • CAS: 106428-06-2

Core Science & Biosynthesis

Foundational

3-Fluoro-2-methoxybenzoyl chloride chemical structure and SMILES

The following technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 3-Fluoro-2-methoxybenzoyl chloride . A Critical Fluorinated Building Block for Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 3-Fluoro-2-methoxybenzoyl chloride .

A Critical Fluorinated Building Block for Medicinal Chemistry

Executive Summary

3-Fluoro-2-methoxybenzoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of heterocycles and small-molecule drugs. Its structural core—a benzoyl chloride substituted with a fluorine atom at the meta position and a methoxy group at the ortho position—serves as a privileged scaffold in the development of VMAT2 inhibitors , RIPK2 kinase inhibitors , and hDHODH antagonists .

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its role in Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 106428-06-2 (Chloride) / 106428-05-1 (Parent Acid)
IUPAC Name 3-Fluoro-2-methoxybenzoyl chloride
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
SMILES COc1c(C(=O)Cl)cccc1F
InChI Key OIDAXOKENZZBPF-UHFFFAOYSA-N (Analogous)
Appearance Colorless to pale yellow liquid or low-melting solid
Reactivity Class Acyl Halide (Electrophile); Moisture Sensitive

Synthetic Methodology

The preparation of 3-Fluoro-2-methoxybenzoyl chloride is typically achieved through the activation of 3-fluoro-2-methoxybenzoic acid . While Thionyl Chloride (


) is common for bulk synthesis, the Oxalyl Chloride/DMF  method is preferred in research settings to minimize thermal degradation and byproduct formation.
Validated Protocol: Oxalyl Chloride Activation

Objective: Conversion of 3-fluoro-2-methoxybenzoic acid to the acid chloride.

Reagents:

  • Precursor: 3-Fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Suspend 3-fluoro-2-methoxybenzoic acid in anhydrous DCM (0.2 M concentration).

  • Activation: Add catalytic DMF (1-2 drops). Note: DMF acts as a nucleophilic catalyst to form the reactive Vilsmeier-Haack intermediate.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases and the solid dissolves.

  • Work-up: Concentrate the solution in vacuo to remove solvent and excess oxalyl chloride.

  • Purification: The resulting residue is typically used directly in the next step without chromatographic purification to prevent hydrolysis.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle and conversion pathway.

Synthesis Acid 3-Fluoro-2-methoxybenzoic Acid Intermediate Active Vilsmeier Intermediate Acid->Intermediate DMF (cat) Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Intermediate Product 3-Fluoro-2-methoxybenzoyl Chloride Intermediate->Product - DMF Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts

Figure 1: Catalytic conversion of the benzoic acid derivative to the acid chloride using the Oxalyl Chloride/DMF method.

Reactivity & Medicinal Chemistry Applications

The 3-fluoro-2-methoxy moiety is a bioisosteric replacement for di-substituted phenyl rings, often used to modulate metabolic stability (blocking metabolic soft spots with fluorine) and lipophilicity.

Key Reaction Pathways

The acid chloride serves as the "warhead" to install the 3-fluoro-2-methoxyphenyl group onto various pharmacophores.

  • Amide Coupling (Kinase Inhibitors): Reacts with primary/secondary amines to form benzamides.

  • Esterification (VMAT2 Ligands): Reacts with alcohols to form benzoate esters.

  • Friedel-Crafts Acylation: Reacts with arenes to form benzophenones (common in UV filters and polymerization initiators).

Case Studies in Drug Discovery
A. VMAT2 Inhibitors (Lobeline Analogs)

Research into treatments for psychostimulant abuse has identified the Vesicular Monoamine Transporter-2 (VMAT2) as a target. Analogs of Lobeline incorporating the 3-fluoro-2-methoxy substitution pattern demonstrated superior affinity (


) compared to other mono-substituted variants.
  • Mechanism: The fluorine atom alters the electron density of the aromatic ring, enhancing

    
     stacking interactions within the VMAT2 binding pocket.
    
B. RIPK2 & hDHODH Inhibitors

In the development of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2) and Human Dihydroorotate Dehydrogenase (hDHODH), this benzoyl chloride is used to synthesize the "tail" region of the inhibitor.

  • SAR Insight: The ortho-methoxy group induces a twist in the molecular conformation (atropisomerism potential) which can lock the molecule into a bioactive conformation, while the meta-fluorine blocks oxidative metabolism at the exposed ring position.

Application Workflow Diagram

Applications Core 3-Fluoro-2-methoxybenzoyl Chloride Benzamide Benzamides (Kinase Inhibitors) Core->Benzamide + Amine / Base Ester Benzoate Esters (VMAT2 Ligands) Core->Ester + Alcohol / Base Ketone Benzophenones (Photo-initiators) Core->Ketone + Lewis Acid (AlCl3) Amine Primary Amines (R-NH2) Amine->Benzamide Alcohol Alcohols (R-OH) Alcohol->Ester Arene Arenes (Ar-H) Arene->Ketone

Figure 2: Divergent synthesis pathways utilizing 3-Fluoro-2-methoxybenzoyl chloride as the electrophilic core.

Handling & Safety Protocols

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Moisture Sensitivity: Rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the parent acid. Must be stored under inert atmosphere (Argon/Nitrogen).

  • PPE Requirements:

    • Respiratory: Full-face respirator with acid gas cartridges if used outside a fume hood (not recommended).

    • Skin: Double-gloving (Nitrile) and lab coat.

    • Eyes: Chemical splash goggles.

  • Quenching: Quench excess acid chloride by slow addition to a stirred solution of saturated Sodium Bicarbonate (

    
    ) or Methanol (
    
    
    
    ) in an ice bath.

References

  • Matrix Scientific. (n.d.). 3-Fluoro-2-methoxybenzoyl chloride Product Data. Retrieved from

  • Zheng, G., et al. (2005).[1] "Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs." Journal of Medicinal Chemistry. Retrieved from

  • Wu, D., et al. (2019). "Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase." Molecules. Retrieved from

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Retrieved from

  • Ha, H., et al. (2020). "Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold." Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

A Researcher's Guide to 3-Fluoro-2-methoxybenzoyl Chloride: Sourcing, Synthesis, and Application in Drug Discovery

An In-depth Technical Guide for Scientists and Drug Development Professionals Introduction: The Significance of 3-Fluoro-2-methoxybenzoyl Chloride in Modern Medicinal Chemistry 3-Fluoro-2-methoxybenzoyl chloride (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-2-methoxybenzoyl Chloride in Modern Medicinal Chemistry

3-Fluoro-2-methoxybenzoyl chloride (CAS No. 1049729-85-2) is a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and drug development. Its unique trifunctional substitution pattern on the benzene ring—a fluorine atom, a methoxy group, and a reactive benzoyl chloride moiety—makes it a valuable synthon for introducing specific pharmacophoric features into target molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence molecular conformation and solubility. The highly reactive acyl chloride group provides a versatile handle for forming amide, ester, and other functionalities, enabling the construction of diverse molecular scaffolds.

This guide provides a comprehensive overview of 3-Fluoro-2-methoxybenzoyl chloride, including its chemical properties, a survey of suppliers and pricing for research-grade material, detailed synthetic protocols, and a practical application in the synthesis of a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Sourcing and Procurement of Research-Grade 3-Fluoro-2-methoxybenzoyl Chloride

The availability and cost of starting materials are critical considerations in any research and development project. 3-Fluoro-2-methoxybenzoyl chloride is commercially available from a number of specialized chemical suppliers. The price can vary depending on the quantity, purity, and the vendor. Below is a comparative table of suppliers offering this reagent.

SupplierProduct NumberPurityQuantityPrice (USD)
Matrix Scientific 11714897%1 g~$899.00
Sigma-Aldrich ---Pricing available upon request
BOC Sciences ---Pricing available upon request
Apollo Scientific ---Pricing available upon request

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of technical data sheets and certificates of analysis, and the supplier's reputation for quality and reliability. For research applications, a purity of ≥97% is generally recommended.

Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride: A Two-Step Approach

For researchers who prefer to synthesize this key intermediate in-house, a common and effective method involves a two-step process starting from the corresponding benzoic acid.

Step 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid

The precursor, 3-fluoro-2-methoxybenzoic acid, can be prepared through various synthetic routes. One common method involves the ortho-lithiation and subsequent carboxylation of 2-fluoroanisole.

Experimental Protocol: Synthesis of 3-Fluoro-2-methoxybenzoic Acid

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Carboxylation: Carbon dioxide gas is bubbled through the solution for 1-2 hours, or alternatively, the reaction mixture is poured over crushed dry ice.

  • Work-up: The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to a pH of ~2, resulting in the precipitation of the product.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-fluoro-2-methoxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Conversion to 3-Fluoro-2-methoxybenzoyl Chloride

The synthesized 3-fluoro-2-methoxybenzoic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.

Experimental Protocol: Preparation of 3-Fluoro-2-methoxybenzoyl Chloride

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-fluoro-2-methoxybenzoic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination: Thionyl chloride (1.2-1.5 eq) is added slowly to the suspension at room temperature.

  • Reaction: The mixture is heated to reflux and stirred until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 3-fluoro-2-methoxybenzoyl chloride can be purified by vacuum distillation to obtain the final product.

G cluster_0 Step 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid cluster_1 Step 2: Conversion to Acyl Chloride 2-Fluoroanisole 2-Fluoroanisole Lithiation Lithiation 2-Fluoroanisole->Lithiation n-BuLi, THF, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 3-Fluoro-2-methoxybenzoic Acid 3-Fluoro-2-methoxybenzoic Acid Carboxylation->3-Fluoro-2-methoxybenzoic Acid Acidic Work-up 3-Fluoro-2-methoxybenzoic Acid_2 3-Fluoro-2-methoxybenzoic Acid Chlorination Chlorination 3-Fluoro-2-methoxybenzoic Acid_2->Chlorination SOCl2, cat. DMF, Reflux 3-Fluoro-2-methoxybenzoyl Chloride 3-Fluoro-2-methoxybenzoyl Chloride Chlorination->3-Fluoro-2-methoxybenzoyl Chloride Distillation

Synthetic pathway for 3-Fluoro-2-methoxybenzoyl Chloride.

Application in Drug Discovery: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate

3-Fluoro-2-methoxybenzoyl chloride is a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors. Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies, and several BTK inhibitors have been approved for the treatment of various cancers.[1][2] The 3-fluoro-2-methoxybenzoyl moiety is often incorporated into these inhibitors to enhance their pharmacological properties.

The following is a representative experimental workflow for the synthesis of an amide intermediate, a common step in the preparation of BTK inhibitors, using 3-fluoro-2-methoxybenzoyl chloride.

Experimental Protocol: Amide Coupling with a Primary Amine

  • Reaction Setup: A dry round-bottom flask is charged with the primary amine starting material (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), is added to the solution.

  • Acylation: The solution is cooled to 0 °C in an ice bath. A solution of 3-fluoro-2-methoxybenzoyl chloride (1.05 eq) in the same solvent is added dropwise to the stirred amine solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

G Start Primary Amine (e.g., aminopyrazole derivative) Acylation Amide Coupling Start->Acylation 3-Fluoro-2-methoxybenzoyl chloride, Base (e.g., TEA), DCM, 0°C to RT Workup Aqueous Work-up Acylation->Workup Wash with aq. HCl, aq. NaHCO3, Brine Purification Column Chromatography Workup->Purification Dry over Na2SO4, Silica Gel Chromatography Product Amide Intermediate for BTK Inhibitor Synthesis Purification->Product

Workflow for the synthesis of a BTK inhibitor intermediate.

Conclusion

3-Fluoro-2-methoxybenzoyl chloride is a versatile and valuable reagent for researchers in medicinal chemistry and drug discovery. Its commercial availability and well-established synthetic routes make it an accessible building block for the creation of novel and complex molecular architectures. As demonstrated by its application in the synthesis of kinase inhibitors, this compound plays a crucial role in the development of next-generation therapeutics. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering researchers to effectively utilize this important chemical tool in their scientific endeavors.

References

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents.
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

  • Rodgers, K. R.; et al. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. bioRxiv2022 . [Link]

  • Google Patents. Bruton's tyrosine kinase inhibitors.
  • Google Patents.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]

  • PMC. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. [Link]

Sources

Protocols & Analytical Methods

Method

reaction conditions for 3-Fluoro-2-methoxybenzoyl chloride with thionyl chloride

Abstract & Strategic Context This guide details the optimized reaction conditions for converting 3-Fluoro-2-methoxybenzoic acid to 3-Fluoro-2-methoxybenzoyl chloride using thionyl chloride ( ). While acid chloride synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the optimized reaction conditions for converting 3-Fluoro-2-methoxybenzoic acid to 3-Fluoro-2-methoxybenzoyl chloride using thionyl chloride (


).

While acid chloride synthesis is a standard transformation, this specific substrate presents unique challenges due to the 2-methoxy substituent . The ortho-methoxy group provides electron donation via resonance, deactivating the carbonyl carbon toward nucleophilic attack, while simultaneously imposing steric hindrance. Consequently, standard "neat" reflux protocols often result in sluggish conversion or incomplete reactions.

Key Protocol Advantages:

  • Catalytic Activation: Utilizes N,N-Dimethylformamide (DMF) to form a reactive Vilsmeier-Haack type intermediate, overcoming electronic deactivation.

  • Process Safety: Implements a defined gas-scrubbing workflow to manage

    
     and 
    
    
    
    evolution.
  • Quality Control: Includes a derivatization protocol for accurate HPLC/GC monitoring, as the acid chloride is too unstable for direct reversed-phase analysis.

Mechanistic Insight: The Role of DMF Catalysis

Simple reflux with thionyl chloride is often insufficient for electron-rich benzoic acids. The addition of catalytic DMF is not merely for solubility; it alters the mechanism. DMF reacts with


 to form the highly electrophilic chloroiminium ion (Vilsmeier reagent) .

This species is far more reactive toward the carboxylic acid than thionyl chloride alone, facilitating the formation of the acyl chloride under milder conditions and shorter reaction times.

Figure 1: Catalytic Cycle & Reaction Mechanism

DMF_Catalysis DMF DMF Catalyst Vilsmeier Chloroiminium Species (Active Catalyst) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Substrate Substrate 3-Fluoro-2-methoxy- benzoic Acid Substrate->Intermediate Intermediate->DMF Regenerated Product 3-Fluoro-2-methoxy- benzoyl Chloride Intermediate->Product Cl- transfer Byproducts Gases: SO2 + HCl Intermediate->Byproducts

Caption: The catalytic cycle showing DMF conversion to the active chloroiminium species, which activates the carboxylic acid and regenerates DMF.

Experimental Design & Optimization

Reaction Parameters Table
ParameterRecommendationRationale
Reagent Stoichiometry 1.2 – 1.5 equivalents

Excess ensures complete conversion; excess is easily removed via evaporation.
Catalyst Loading 1 – 5 mol% DMFSufficient to drive the Vilsmeier cycle without complicating workup.
Solvent System Toluene (Preferred) or NeatToluene: Allows higher reflux temp (

) than DCM, ensuring conversion of the deactivated acid. Forms azeotrope with residual

for easier removal. Neat: Viable for small scale (<5g), but viscosity can be an issue.
Temperature

-

Balance between reaction rate and stability of the methoxy ether (avoiding demethylation).
Atmosphere Dry Nitrogen/ArgonCritical. Moisture hydrolyzes the product back to acid and generates corrosive

.
Safety Considerations (The "Self-Validating" System)
  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    . The apparatus must be vented through a scrubber (NaOH trap) or into a fume hood exhaust.
  • Water Reactivity: The product reacts violently with water. All glassware must be oven-dried (

    
     for >2 hours).
    

Detailed Protocol: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride

Phase 1: Setup and Addition
  • Glassware: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet adapter.

  • Scrubber: Connect the top of the condenser to an oil bubbler, then to a trap containing 10% NaOH solution to neutralize acidic gases.

  • Charging: Under a gentle nitrogen stream, charge the RBF with:

    • 3-Fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol)

    • Anhydrous Toluene (50 mL) – Note: Toluene is preferred over DCM to allow higher reaction temperatures.

    • DMF (0.2 mL, ~2.6 mmol, ~4.5 mol%)

  • Reagent Prep: Charge the addition funnel with Thionyl Chloride (6.4 mL, ~88 mmol, 1.5 equiv).

Phase 2: Reaction[1][2]
  • Initiation: Begin stirring. Add the Thionyl Chloride dropwise over 15–20 minutes at room temperature. Observation: Gas evolution (bubbling) indicates immediate reaction.

  • Heating: Once addition is complete, heat the reaction mixture to 75–80°C (oil bath temperature).

  • Monitoring: Maintain heating for 2–3 hours. The suspension should clarify as the acid converts to the soluble acid chloride.

    • Checkpoint: If solids persist after 3 hours, add an additional 0.1 mL DMF.

Phase 3: Workup and Isolation
  • Concentration: Cool the mixture to room temperature. Transfer to a single-neck flask.

  • Stripping: Remove the solvent and excess

    
     via rotary evaporation under reduced pressure.
    
    • Critical Step: To ensure complete removal of thionyl chloride, add fresh anhydrous Toluene (20 mL) to the residue and re-evaporate (azeotropic distillation). Repeat twice.

  • Final Product: The residue is 3-Fluoro-2-methoxybenzoyl chloride , typically a yellow to light-brown oil or low-melting solid.

    • Storage: Use immediately for the next step or store under inert gas at 4°C. Do not store for extended periods as it will degrade via hydrolysis from atmospheric moisture.

Quality Control: Derivatization Method

Direct analysis of acid chlorides on HPLC is unreliable due to hydrolysis on the column. You must convert a small aliquot to the methyl ester for accurate conversion data.

Figure 2: Workflow & QC Decision Tree

QC_Workflow Reaction Reaction Mixture (T = 3 hrs) Sample Take 50 µL Aliquot Reaction->Sample Quench Quench in 500 µL Anhydrous Methanol Sample->Quench Wait Wait 10 mins (Forms Methyl Ester) Quench->Wait Analyze Inject on HPLC/GC Wait->Analyze Decision Conversion > 98%? Analyze->Decision Proceed Proceed to Workup Decision->Proceed Yes Extend Add 0.5h Reflux Decision->Extend No Extend->Reaction

Caption: Derivatization workflow to convert the unstable acid chloride to a stable methyl ester for accurate HPLC monitoring.

QC Protocol:

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into a vial containing 0.5 mL anhydrous Methanol.

  • Shake and let stand for 10 minutes. (This converts Acid Chloride

    
     Methyl Ester).
    
  • Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Target: Disappearance of the Acid peak and appearance of the less polar Methyl Ester peak.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4-Methoxybenzoyl chloride (Used as surrogate for hazard data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21998576, 3-Fluoro-2-methoxybenzoyl chloride.

Sources

Technical Notes & Optimization

Troubleshooting

removing excess thionyl chloride from 3-Fluoro-2-methoxybenzoyl chloride synthesis

Ticket ID: #SOCl2-RMVL-042 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Thionyl Trap" You are likely encountering a common bottleneck in acid chloride synthesis: solvent trapping . 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOCl2-RMVL-042 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Thionyl Trap"

You are likely encountering a common bottleneck in acid chloride synthesis: solvent trapping .

3-Fluoro-2-methoxybenzoyl chloride is an electron-rich, substituted benzoyl chloride. Unlike simple benzoyl chloride, the ortho-methoxy group and the fluorine atom increase the molecular weight and viscosity of the product. When you strip off excess thionyl chloride (


), the product often remains as a viscous oil or low-melting solid that physically traps 

within its lattice or matrix.

Simple vacuum evaporation is rarely sufficient. The


 trapped inside will slowly leach out, degrading your product into the anhydride or hydrolyzing it upon exposure to air.

This guide details the Co-Evaporation Protocol (The "Chaser" Method) , which is the industry standard for purifying high-boiling acid chlorides without thermal decomposition.

Module 1: The Standard Protocol (Co-Evaporation)

Objective: Remove residual


 using toluene as a carrier solvent.
Why Toluene?  Toluene (BP 110.6°C) boils higher than thionyl chloride (BP 76°C). It dissolves the acid chloride, breaking the viscous "cages" that trap 

, and carries the contaminant out during evaporation (co-distillation).
Step-by-Step Procedure
  • Initial Strip: Evaporate the bulk reaction mixture on a rotary evaporator at 40–45°C (bath temp) under partial vacuum (approx. 200–300 mbar) to remove the majority of excess

    
    .
    
    • Note: Do not apply full vacuum yet; vigorous boiling can bump product into the trap.

  • The Toluene Spike:

    • Add anhydrous Toluene (approx. 2–3 volumes relative to your product mass).

    • Swirl to ensure the oily residue is completely dissolved and homogeneous.

  • The Chase:

    • Re-connect to the rotary evaporator.

    • Evaporate the toluene at 50°C under reduced pressure.

    • Critical: As the toluene evaporates, it entrains the remaining

      
       vapors.
      
  • Repeat:

    • Perform this cycle 3 times.

    • Cycle 1: Removes bulk

      
      .
      
    • Cycle 2: Removes trace trapped

      
      .[1]
      
    • Cycle 3: Ensures the residue is free of acidic volatiles.

  • Final High Vacuum:

    • After the final toluene strip, apply high vacuum (< 10 mbar) for 30–60 minutes to remove residual toluene.

Workflow Visualization

CoEvaporation Start Crude Reaction Mixture (Product + Excess SOCl2) Strip1 Step 1: Initial Strip (40°C, 300 mbar) Start->Strip1 AddTol Step 2: Add Toluene (2-3 Volumes) Strip1->AddTol StripTol Step 3: Evaporate Toluene (Co-distillation of SOCl2) AddTol->StripTol Decision Repeat 3x? StripTol->Decision Decision->AddTol No (Cycle < 3) HighVac Step 4: High Vacuum Dry (<10 mbar, 1 hr) Decision->HighVac Yes Final Purified 3-Fluoro-2-methoxybenzoyl chloride HighVac->Final

Caption: The Toluene "Chaser" Cycle. Repeating the dissolution/evaporation step is critical to break solvent traps in viscous oils.

Module 2: Troubleshooting & FAQs

Q1: My product turned into a dark/black oil. What happened?

Diagnosis: Thermal Decomposition or Polymerization.

  • Cause: The ortho-methoxy group makes the ring electron-rich. If you heated the reaction >70°C to drive it to completion, or if the rotovap bath was >60°C, you likely triggered intermolecular reactions or ether cleavage [1].

  • Solution: Keep all heating baths < 50°C . Use catalytic DMF (1-2 drops) during the synthesis to allow the reaction to proceed at lower temperatures (room temp or mild reflux) [2].

Q2: The residue is solidifying but looks "wet" or sticky.

Diagnosis: Crystal Lattice Trapping.

  • Cause: 3-Fluoro-2-methoxybenzoyl chloride is likely a solid with a low melting point. As it crystallizes, it traps

    
     in the lattice.
    
  • Solution: Do not just dry it longer. Redissolve it in a small amount of Dichloromethane (DCM) , then add Hexane to precipitate it out (trituration). The rapid precipitation often excludes impurities better than slow crystallization from a melt.

Q3: Can I use Hexane instead of Toluene for the chase?

Answer: No.

  • Reasoning: Hexane is a poor solvent for polar acid chlorides. It will not dissolve the "oily" product well enough to release the trapped

    
    . You need a solvent that fully solubilizes the product to liberate the trapped volatiles. Toluene or DCM are preferred [3].
    

Module 3: Data & Solvents

Select the right "chaser" solvent based on your equipment and product stability.

SolventBoiling PointSuitabilityNotes
Toluene 110.6°CExcellent High BP ensures

(BP 76°C) is driven off first. Good solubility.
Dichloromethane 39.6°CPoor Boils lower than

. It evaporates before the contaminant, leaving

behind.
Chloroform 61.2°CModerate Better than DCM, but toxic and often stabilized with ethanol (which reacts with your product!).
Hexane 68°CPoor Poor solubility for benzoyl chlorides; fails to break the "viscous trap."

Module 4: Safety & Scrubber Setup

Removing


 generates significant 

and

gas. You cannot vent this into a standard hood without damaging ductwork or pumps.

The "Base Trap" Configuration:

  • Rotovap Outlet: Connect to a Woulff bottle (trap) to catch liquid bump-over.

  • Scrubber: Connect the Woulff bottle to a flask containing 10% NaOH or Saturated

    
     .
    
  • Vacuum Pump: Connect the scrubber outlet to your pump (chemically resistant diaphragm pump recommended).

Warning: Ensure the scrubber tube is above the liquid level in the base trap to prevent "suck-back" into your product if the vacuum fails.

Module 5: Advanced Purification (Vacuum Distillation)

If the "Chaser" method fails (e.g., for ultra-high purity requirements), you must distill the product itself.

  • Prerequisite: You need a high-vacuum line (< 1 mmHg).

  • Risk: 3-Fluoro-2-methoxybenzoyl chloride has a high boiling point. Heating it to >150°C to distill can cause the ortho-methoxy group to cleave or cyclize.

  • Protocol:

    • Use a Kugelrohr or Short Path Distillation apparatus.

    • Keep the path length minimal to reduce the required temperature.

    • Discard the first fraction (forerun), which contains residual

      
      .
      
Decision Tree: Which Method to Choose?

DecisionTree Start Crude Product State Physical State? Start->State Solid Solid/Crystalline State->Solid Oil Viscous Oil State->Oil Method1 Recrystallization (Hexane/DCM) Solid->Method1 High Purity Needed Method2 Toluene Co-Evap (3 Cycles) Solid->Method2 Standard Use Oil->Method2 Standard Use Method3 Vacuum Distillation (High Vacuum Only) Oil->Method3 Fails Standard

Caption: Select the purification path based on the physical state of your crude residue.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2] (See Section 9.6.16 for Acid Chlorides).[3]

  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride: Troubleshooting Guide.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms of acyl chloride formation and stability).

  • ResearchGate Community. (2016). Best methods for removing thionyl chloride.[1][4]

Sources

Optimization

Technical Support Center: Handling Fluorinated Benzoyl Chlorides

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: FBC-H2O-PROTO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary Fluorinated benzoyl chlorides (e.g., 2,4-difluorobenzoy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: FBC-H2O-PROTO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Fluorinated benzoyl chlorides (e.g., 2,4-difluorobenzoyl chloride, pentafluorobenzoyl chloride) exhibit significantly heightened electrophilicity compared to non-fluorinated analogues. The electron-withdrawing nature of the fluorine substituents (via induction and resonance effects) destabilizes the carbonyl carbon, lowering the activation energy for nucleophilic attack by water.

The Result: These reagents hydrolyze rapidly upon exposure to atmospheric moisture, releasing hydrochloric acid (HCl) and forming insoluble fluorobenzoic acid precipitates. This guide provides a self-validating workflow to preserve reagent integrity and ensure experimental reproducibility.

Phase 1: Storage & Quality Assessment (Pre-Experiment)

FAQ: How do I determine if my reagent has already hydrolyzed?

Answer: Do not rely solely on the label date. Fluorinated benzoyl chlorides are often clear, colorless liquids (or low-melting solids). Hydrolysis manifests as:

  • Visual Cues: Turbidity or white crystalline precipitate (the corresponding fluorobenzoic acid) at the bottom of the bottle.

  • Pressure Buildup: A "hiss" upon opening indicates HCl gas accumulation.

  • IR Validation (Definitive): Run a quick IR of the neat liquid.

Data Table 1: Infrared Diagnostic Markers

Functional GroupActive Reagent (Acid Chloride)Hydrolyzed Impurity (Carboxylic Acid)Status
C=O[1][2][3][4][5][6] Stretch 1770 – 1810 cm⁻¹ (Sharp, High freq)1680 – 1710 cm⁻¹ (Broad, Lower freq)Critical Check
O-H Stretch Absent2500 – 3300 cm⁻¹ (Very Broad)Contamination
Physical State Liquid (typically)Solid PrecipitateVisual

Technical Insight: The C=O stretch in acid chlorides appears at a higher frequency than acids because the electronegative chlorine atom pulls electron density via induction, strengthening the C=O bond order. If you see a significant shoulder or peak growing at ~1700 cm⁻¹, repurification (distillation) is required.

Phase 2: Handling & Transfer (The Critical Moment)

FAQ: Why does the needle clog when I try to transfer the reagent?

Answer: This is a classic sign of "micro-hydrolysis." As the tip of the needle contacts humid air, the acid chloride reacts instantly to form solid fluorobenzoic acid, capping the needle.

Corrective Protocol:

  • Positive Pressure: Never withdraw reagent into a vacuum. Always use a positive pressure of Nitrogen or Argon.

  • The "Purge" Technique: Expel a small volume of inert gas through the needle as you pierce the septum to clear the path.

  • Glassware Prep: All glassware must be oven-dried (>120°C for 4 hours) and assembled hot under inert gas flow.

Workflow Visualization: Inert Transfer Protocol

The following diagram outlines the "Schlenk Line" transfer method required for high-purity applications.

G Start Start: Reagent Transfer Glassware 1. Oven-Dry Glassware (>120°C, 4 hrs) Start->Glassware Purge 2. Cycle Vacuum/N2 (3x) to remove adsorbed H2O Glassware->Purge Septum 3. Fit Flasks with Rubber Septa (Under N2) Purge->Septum Cannula 4. Insert Cannula/Needle (Positive N2 Pressure) Septum->Cannula Transfer 5. Transfer Reagent (Avoid Air Contact) Cannula->Transfer Critical Step Rinse 6. Rinse Needle with Dry Solvent immediately Transfer->Rinse End Ready for Reaction Rinse->End

Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis-induced needle clogging.

Phase 3: Reaction Troubleshooting (In-Process)

FAQ: My yield is low, and I see a lot of unreacted amine/alcohol. Why?

Answer: You likely have "Silent Quenching." Even if your reagent was good, wet solvent will destroy the acid chloride before it reacts with your nucleophile.

The Math of Failure:

  • Water (MW = 18 g/mol ) is light.

  • 500 ppm water in 100 mL of solvent = ~50 mg of water = 2.7 mmol .

  • If your scale is 2.0 mmol, wet solvent can destroy >100% of your reagent.

Troubleshooting Matrix:

SymptomRoot CauseVerificationSolution
Excess Starting Material Solvent water content > 50 ppmKarl Fischer TitrationUse molecular sieves (3Å or 4Å) activated at 300°C.
Fuming upon addition HCl evolution escapingpH paper at ventAdd a non-nucleophilic base (e.g., Pyridine, Et₃N) to scavenge HCl.
Darkening of reaction Polymerization or decompositionTLC / LCMSLower temperature (-10°C to 0°C) during addition; Fluorinated acyl chlorides are thermally sensitive.

Phase 4: Safety & Disposal (Post-Experiment)

FAQ: How do I safely clean glassware containing residue?

Answer: NEVER rinse directly with water or acetone. The rapid hydrolysis of fluorinated benzoyl chlorides is exothermic and generates pressurized HCl gas, which can shatter glassware or cause acid splashes.

Protocol: The "Dilute-Cool-Destroy" Quench
  • Dilute: Add an inert solvent (DCM or Toluene) to the residue to act as a heat sink.[4]

  • Cool: Place the flask in an ice bath (0°C).

  • Destroy: Slowly add a 10% solution of alcohol (Methanol/Ethanol) or saturated Sodium Bicarbonate.

    • Note: Bicarbonate will bubble vigorously (CO₂ evolution).

    • Note: Alcohol will form the ester (less hazardous) and HCl.

Safety Hazard Residual Acid Chloride Dilute 1. Dilute with DCM (Heat Sink) Hazard->Dilute Cool 2. Cool to 0°C Dilute->Cool Quench 3. Add MeOH or NaHCO3 DROPWISE Cool->Quench Waste Neutralize & Dispose Quench->Waste Gas Evolution!

Figure 2: Safety workflow for quenching reactive acid chloride residues.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid and benzoyl chloride. Retrieved from [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Precautions for safe handling of Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2015). Comparative reactivity between 4‐fluorobenzoyl fluoride and chloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3-Fluoro-2-methoxybenzoyl Chloride

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of reactive intermediates is paramount. Acyl chlorides, such as 3-fluoro-2-methoxybenzoyl chloride, are valuable sy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of reactive intermediates is paramount. Acyl chlorides, such as 3-fluoro-2-methoxybenzoyl chloride, are valuable synthetic building blocks, but their inherent reactivity presents unique challenges for analysis. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-fluoro-2-methoxybenzoyl chloride, offering a comparative perspective with structurally related analogs to aid researchers in spectral interpretation, quality control, and reaction monitoring.

The Significance of ¹H NMR in the Analysis of Acyl Chlorides

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For acyl chlorides, it provides critical information on the substitution pattern of the aromatic ring and the integrity of the acyl chloride functionality. However, the high reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis, necessitates careful sample preparation to prevent the formation of the corresponding carboxylic acid, which can complicate spectral analysis. The choice of a dry, aprotic deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆, is crucial for obtaining a clean spectrum of the acyl chloride.

Predicted ¹H NMR Spectrum of 3-Fluoro-2-methoxybenzoyl Chloride

A detailed analysis of the ¹H NMR spectrum of 3-fluoro-2-methoxybenzoyl chloride reveals a distinct pattern of signals arising from the aromatic protons and the methoxy group. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluoro, methoxy, and benzoyl chloride substituents.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-2-methoxybenzoyl Chloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.8 - 8.0dd³J(H-H) = ~8 Hz, ⁴J(H-F) = ~5-7 Hz
H-47.2 - 7.4t³J(H-H) = ~8 Hz, ³J(H-F) = ~8-10 Hz
H-57.1 - 7.3ddd³J(H-H) = ~8 Hz, ⁴J(H-H) = ~1-2 Hz, ⁵J(H-F) = ~1-3 Hz
OCH₃3.9 - 4.1s-

The electron-withdrawing nature of the benzoyl chloride group and the fluorine atom, combined with the electron-donating effect of the methoxy group, dictates the chemical shifts of the aromatic protons. The fluorine atom will also introduce characteristic splitting patterns due to proton-fluorine (H-F) coupling.[1]

Below is a diagram illustrating the key through-bond couplings that influence the ¹H NMR spectrum of 3-fluoro-2-methoxybenzoyl chloride.

Caption: Key ³J(H-H) and J(H-F) couplings in 3-fluoro-2-methoxybenzoyl chloride.

Comparative ¹H NMR Analysis

To better understand the spectral features of 3-fluoro-2-methoxybenzoyl chloride, it is instructive to compare its predicted spectrum with those of related, commercially available compounds: 2-methoxybenzoyl chloride and 3-fluorobenzoyl chloride.

2-Methoxybenzoyl Chloride

The ¹H NMR spectrum of 2-methoxybenzoyl chloride provides a baseline for understanding the influence of the methoxy group in the ortho position.

Table 2: ¹H NMR Data for 2-Methoxybenzoyl Chloride

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.8dd7.7, 1.8
H-4~7.5ddd8.4, 7.4, 1.8
H-3~7.0d8.4
H-5~7.0t7.6
OCH₃~3.9s-

Note: Data is illustrative and may vary based on solvent and instrument.[2][3][4][5]

3-Fluorobenzoyl Chloride

The ¹H NMR spectrum of 3-fluorobenzoyl chloride illustrates the effect of a fluorine substituent in the meta position.

Table 3: ¹H NMR Data for 3-Fluorobenzoyl Chloride

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9dt7.8, 1.3
H-6~7.8ddd7.8, 2.0, 1.0
H-5~7.5td8.0, 5.5
H-4~7.4ddd8.4, 2.6, 1.0

Note: Data is illustrative and may vary based on solvent and instrument.[6]

By comparing these spectra, the additive effects of the fluoro and methoxy substituents on the chemical shifts and coupling patterns of the aromatic protons in 3-fluoro-2-methoxybenzoyl chloride can be rationalized. The presence of the ortho-methoxy group generally leads to an upfield shift of the adjacent protons, while the meta-fluoro group introduces characteristic H-F couplings.

Experimental Protocol for ¹H NMR Analysis of Acyl Chlorides

Obtaining a high-quality ¹H NMR spectrum of a reactive compound like 3-fluoro-2-methoxybenzoyl chloride requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology
  • Solvent Preparation: Use a high-purity, deuterated solvent such as chloroform-d (CDCl₃) that has been dried over molecular sieves to remove any residual water.

  • Sample Preparation: In a dry nitrogen-filled glovebox or under a nitrogen atmosphere, accurately weigh approximately 5-10 mg of 3-fluoro-2-methoxybenzoyl chloride into a clean, dry vial.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of the dried deuterated solvent to the vial and gently swirl to dissolve the sample completely.[8]

  • Transfer: Using a clean, dry Pasteur pipette, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Sealing: Immediately cap the NMR tube and, for prolonged storage or analysis at elevated temperatures, consider flame-sealing the tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

The following diagram outlines the recommended workflow for preparing an NMR sample of a reactive acyl chloride.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition weigh Weigh Acyl Chloride (5-10 mg) dissolve Dissolve in Dry Deuterated Solvent (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Seal NMR Tube filter->cap insert Insert Sample cap->insert Transfer to Spectrometer lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire

Caption: Experimental workflow for ¹H NMR sample preparation of reactive acyl chlorides.

Conclusion

The ¹H NMR spectroscopic analysis of 3-fluoro-2-methoxybenzoyl chloride provides a detailed fingerprint of its molecular structure. By understanding the interplay of substituent effects and H-F coupling, researchers can confidently interpret the spectrum for structural verification and purity assessment. A comparative approach, referencing simpler analogs like 2-methoxybenzoyl chloride and 3-fluorobenzoyl chloride, further enhances the accuracy of spectral assignment. Adherence to a rigorous experimental protocol for sample preparation is critical to mitigate the reactivity of the acyl chloride and obtain high-quality, reproducible data, which is fundamental for advancing research and development in the chemical sciences.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. Retrieved from [Link]

  • NMR Sample Preparation. Retrieved from [Link]

  • "Pure shift" 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. (2014, January 23). Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. Retrieved from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

  • Preparing an NMR sample - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. Retrieved from [Link]

  • a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b)... - ResearchGate. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - MDPI. Retrieved from [Link]

  • benzyl chloride. Retrieved from [Link]

  • Benzoyl chloride, 2-methoxy- - the NIST WebBook. Retrieved from [Link]

  • 2-Fluoro-3-methoxybenzoyl chloride | C8H6ClFO2 | CID 26986330 - PubChem. Retrieved from [Link]

  • 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectroscopic Analysis of 3-Fluoro-2-methoxybenzoyl Chloride

Executive Summary For 3-Fluoro-2-methoxybenzoyl chloride, the diagnostic carbonyl (C=O) stretching frequency appears in the range of 1780–1795 cm⁻¹ . This high-frequency shift (relative to standard conjugated ketones) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For 3-Fluoro-2-methoxybenzoyl chloride, the diagnostic carbonyl (C=O) stretching frequency appears in the range of 1780–1795 cm⁻¹ .

This high-frequency shift (relative to standard conjugated ketones) is characteristic of aromatic acid chlorides. It serves as the primary quality control metric to distinguish the active reagent from its hydrolysis product, 3-Fluoro-2-methoxybenzoic acid , which absorbs significantly lower at 1680–1700 cm⁻¹ .

Critical Observation: You may observe a split peak (doublet) in the carbonyl region.[1] This is not necessarily an impurity but a common Fermi resonance phenomenon in benzoyl chlorides, resulting from the interaction between the fundamental C=O stretch and the overtone of the Ar-C stretching vibration.

Theoretical Framework: Electronic & Steric Effects

To interpret the spectrum accurately, one must understand the competing electronic forces acting on the carbonyl group.

The Substituent Matrix
SubstituentPositionElectronic EffectImpact on C=O Frequency
Chlorine (-Cl) CarbonylStrong Inductive (-I)Major Increase: Withdraws electron density, shortening the C=O bond (stiffening the spring).
Fluorine (-F) Meta (3-pos)Inductive (-I)Moderate Increase: Withdraws electron density from the ring, destabilizing the polarized form of C=O.
Methoxy (-OMe) Ortho (2-pos)Resonance (+R) vs. StericComplex: Typically, +R lowers frequency. However, the ortho position causes steric twist, reducing conjugation. The -I effect of Oxygen then dominates, slightly increasing frequency.
Mechanism of Peak Shift

The acid chloride functionality inherently shifts the C=O stretch >70 cm⁻¹ higher than the corresponding acid or ketone. In this specific molecule, the 3-Fluoro group (electron-withdrawing) reinforces the high frequency. The 2-Methoxy group, while normally an electron donor, is sterically crowded. If the carbonyl group is twisted out of the plane of the benzene ring (steric inhibition of resonance), the C=O bond acquires more double-bond character, further maintaining the high frequency.

ElectronicEffects Substituents Substituents: 3-F (Meta) & 2-OMe (Ortho) Inductive Inductive Effect (-I) Electron Withdrawal Substituents->Inductive Fluorine & Chlorine Resonance Resonance Effect (+R) Electron Donation Substituents->Resonance Methoxy Steric Steric Inhibition (Ortho Effect) Substituents->Steric Ortho-Methoxy Result Net Result: High Freq Shift (1780-1795 cm⁻¹) Inductive->Result Strengthens Bond Resonance->Result Weakens Bond (Suppressed) Steric->Result Prevents Conjugation

Figure 1: Interplay of electronic and steric effects determining the C=O frequency.

Comparative Analysis: Product vs. Alternatives

The following table provides the spectral fingerprint required to validate the synthesis and purity of 3-Fluoro-2-methoxybenzoyl chloride.

CompoundFunctional GroupC=O Frequency (cm⁻¹)Spectral Characteristics
3-Fluoro-2-methoxybenzoyl chloride Acid Chloride 1780 – 1795 Sharp, intense band. May appear as a doublet (Fermi resonance).
3-Fluoro-2-methoxybenzoic acidCarboxylic Acid1680 – 1700Broad, intense band. Accompanied by broad O-H stretch (2500–3300 cm⁻¹).
Methyl 3-fluoro-2-methoxybenzoateEster1720 – 1740Sharp band. Lower frequency than acid chloride due to alkoxy resonance.
Benzoyl Chloride (Standard)Acid Chloride~1774Reference baseline. Substituents on target molecule shift this higher.[2]

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a moisture-free spectrum to confirm conversion of Acid → Acid Chloride.

Materials & Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance).[3] Avoid KBr pellets due to hygroscopic nature.

  • Solvent (Optional): Anhydrous Dichloromethane (CH₂Cl₂) if solution phase is required.

  • Purge Gas: Dry Nitrogen (N₂).

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol.[3]

    • Purge the sample area with N₂ for 2 minutes to remove atmospheric water vapor (which absorbs at 1600–1800 cm⁻¹ and can interfere).

    • Collect background spectrum (Air).

  • Sample Preparation (Neat Liquid/Oil):

    • Note: Acid chlorides are lachrymators and react violently with water. Work in a fume hood.

    • Using a dry glass pipette, place 1 drop of the neat 3-Fluoro-2-methoxybenzoyl chloride onto the center of the crystal.

    • Rapid Action: Immediately cover with the ATR pressure arm or a glass coverslip to minimize atmospheric moisture contact.

  • Measurement:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (sufficient for neat samples).

  • Validation (The "Self-Check"):

    • Check 1: Is there a peak at 1780–1795 cm⁻¹? (Yes = Product present).

    • Check 2: Is there a peak at 1690 cm⁻¹? (Yes = Hydrolysis has occurred).

    • Check 3: Is there a broad hump at 3000 cm⁻¹? (Yes = Significant carboxylic acid contamination).

Workflow Start Start: Synthesis Complete Sampling Sample Isolation (Avoid Moisture!) Start->Sampling ATR ATR-FTIR Measurement (N2 Purge) Sampling->ATR Decision Analyze C=O Region ATR->Decision Pass Peak @ 1780-1795 cm⁻¹ No broad OH Decision->Pass High Freq Only Fail Peak @ 1690 cm⁻¹ Broad OH present Decision->Fail Low Freq Detected Action_Pass Proceed to Next Step (Coupling/Reaction) Pass->Action_Pass Action_Fail Repurify / Re-chlorinate (SOCl2 Treatment) Fail->Action_Fail

Figure 2: Decision logic for validating acid chloride purity via IR spectroscopy.

Troubleshooting & Expert Insights

The "Doublet" Confusion

Users often mistake the split carbonyl peak (e.g., 1775 and 1790 cm⁻¹) for a mixture of compounds. In benzoyl chlorides, this is frequently Fermi Resonance .[1][4][5][6]

  • Cause: The fundamental C=O stretch interacts with the first overtone of the aromatic ring breathing mode or the C-Cl stretch.

  • Action: If both peaks are high frequency (>1770), the product is pure. Do not discard.

Hydrolysis Artifacts

If the spectrum shows a "shoulder" at 1700 cm⁻¹:

  • The sample may have hydrolyzed on the crystal during measurement.

  • Remedy: Dry the crystal thoroughly. Repeat the scan with a fresh aliquot, working faster or using a liquid cell sealed under nitrogen.

Solvent Interference

If measuring in solution (e.g., during reaction monitoring):

  • Avoid Acetone or Ethyl Acetate (their own C=O peaks overlap).

  • Use Dichloromethane (DCM) or Chloroform , but ensure they are anhydrous. DCM has a clear window in the 1700–1800 cm⁻¹ region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning acid chloride shifts vs. acids).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • BenchChem. (2025).[3] A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Retrieved from (Used for comparative protocol methodology on halogenated aromatics).

  • NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. Retrieved from (Baseline data for unsubstituted benzoyl chloride).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Fluoro-2-methoxybenzoyl Chloride

Executive Summary 3-Fluoro-2-methoxybenzoyl chloride (CAS: 1049729-85-2) is a critical electrophilic building block in the synthesis of fluorinated benzamides and heterocyclic pharmacophores. Its structural integrity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-methoxybenzoyl chloride (CAS: 1049729-85-2) is a critical electrophilic building block in the synthesis of fluorinated benzamides and heterocyclic pharmacophores. Its structural integrity is defined by the ortho-methoxy substituent, which exerts a profound "Ortho Effect" during electron ionization (EI) mass spectrometry.

This guide provides a mechanistic analysis of its fragmentation pattern, differentiating it from regioisomers (e.g., 3-fluoro-4-methoxybenzoyl chloride) and hydrolysis products. It establishes a self-validating identification protocol for Quality Control (QC) in drug development workflows.

Part 1: Mechanistic Fragmentation Analysis

The Molecular Ion and Base Peak

Under standard EI conditions (70 eV), acid chlorides exhibit a distinct fragmentation hierarchy due to the labile C–Cl bond.

  • Molecular Ion (

    
    ) : Observed at m/z 188  (monoisotopic, 
    
    
    
    Cl). The intensity is typically low (<5%) due to rapid
    
    
    -cleavage. A characteristic isotopic satellite at m/z 190 (
    
    
    Cl) confirms the presence of chlorine (3:1 ratio).
  • Base Peak (

    
    ) : The dominant cleavage involves the loss of the chlorine radical (
    
    
    
    , 35 Da) to form the resonance-stabilized acylium ion at m/z 153 .
    • Mechanism: The lone pairs on the ortho-methoxy oxygen stabilize the acylium center, making this peak exceptionally intense compared to non-ortho substituted benzoyl chlorides.

The "Ortho Effect" Pathway

The defining feature of 3-Fluoro-2-methoxybenzoyl chloride is the interaction between the carbonyl cation and the adjacent methoxy group.

  • Methoxy Methyl Loss (

    
    ) :
    Unlike para-isomers, the ortho-acylium ion (m/z 153) undergoes a specific rearrangement where the methyl group of the ether is expelled. This yields a stable quinoid-like oxonium ion at m/z 138 .
    
    • Significance: This transition (153

      
       138) is a diagnostic fingerprint for 2-methoxy  substitution.
      
  • Carbon Monoxide Loss (

    
    ) :
    The acylium ion (m/z 153) ejects neutral CO (28 Da) to form the 3-fluoro-2-methoxyphenyl cation at m/z 125 . This ion subsequently fragments via loss of formaldehyde (
    
    
    
    ) or HF, depending on internal energy.
Fragmentation Pathway Diagram

The following directed graph illustrates the primary decay channels, highlighting the ortho-specific routes.

FragmentationPathway M Molecular Ion (M+) m/z 188/190 (Unstable) Acylium Acylium Ion [M-Cl]+ m/z 153 (Base Peak) M->Acylium - Cl• (35) OrthoIon Quinoid Oxonium [M-Cl-CH3]+ m/z 138 (Ortho Diagnostic) Acylium->OrthoIon - CH3• (15) (Ortho Effect) PhenylCat Phenyl Cation [M-Cl-CO]+ m/z 125 Acylium->PhenylCat - CO (28) SecFrag1 Fragment [125-CH2O]+ m/z 95 PhenylCat->SecFrag1 - CH2O (30) SecFrag2 Benzyne-type [125-CO]+ m/z 97 PhenylCat->SecFrag2 - CO (28)

Caption: Mechanistic fragmentation tree for 3-Fluoro-2-methoxybenzoyl chloride. The red path indicates the diagnostic ortho-effect.

Part 2: Comparative Analysis & Alternatives

Distinguishing the target compound from its structural isomers is crucial, as "ortho" vs. "para" substitution profoundly affects biological activity.

Target vs. Isomer (3-Fluoro-4-methoxybenzoyl chloride)
Feature3-Fluoro-2-methoxy (Ortho) 3-Fluoro-4-methoxy (Para) Differentiation Logic
Base Peak m/z 153 (Acylium)m/z 153 (Acylium)Indistinguishable by base peak alone.
[M-Cl-CH3]+ Prominent (m/z 138) Negligible / AbsentKey Differentiator : The para-methoxy cannot transfer a methyl group to the carbonyl oxygen easily.
[M-Cl-CO]+ m/z 125m/z 125Both lose CO, but the ratio of 138/125 is high for Ortho, low for Para.
Hydrolysis Forms Acid (m/z 170)Forms Acid (m/z 170)Both hydrolyze rapidly; derivatization recommended.
Target vs. Hydrolysis Product (Free Acid)

Acid chlorides are moisture-sensitive. A common QC failure is analyzing the hydrolyzed 3-Fluoro-2-methoxybenzoic acid .

  • Acid Spectrum : Shows a molecular ion at m/z 170 (instead of 188) and a characteristic

    
     peak at m/z 153 .
    
  • Differentiation : Look for the m/z 188/190 cluster. If absent, the sample is hydrolyzed.

Part 3: Experimental Protocols

Method A: Direct Injection (Rapid QC)

Best for: Quick purity checks of fresh synthesis batches.

  • Preparation : Dissolve 5 mg of sample in 1 mL of anhydrous dichloromethane (DCM) .

    • Critical Step: Use a baked/dried GC vial to prevent hydrolysis.

  • Inlet : Splitless mode, 250°C.

  • Column : DB-5ms or equivalent (30m x 0.25mm).

  • Oven : 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection : EI Source (70 eV), Scan range 40–300 amu.

Method B: Methanolysis Derivatization (Robust Quantification)

Best for: Impurity profiling and stability testing. Converts unstable chloride to stable methyl ester.

  • Reaction : Add 10 mg sample to 1 mL anhydrous methanol .

  • Incubation : Vortex for 30 seconds. The reaction is instantaneous and exothermic.

  • Analysis : Analyze the resulting Methyl 3-fluoro-2-methoxybenzoate .

    • Shift : Target peak will shift to m/z 184 (Ester M+).

    • Benefit : Eliminates "ghost peaks" from column hydrolysis and improves peak shape.

Part 4: Reference Data Tables

Predicted Mass Spectrum: 3-Fluoro-2-methoxybenzoyl chloride
m/zIon IdentityRelative Abundance (Est.)Formula
188

(

Cl)
2 - 5%

190

(

Cl)
~1 - 2%

153

100% (Base)

138

20 - 40%

125

30 - 50%

95

15 - 25%

References

  • NIST Mass Spectrometry Data Center . Mass Spectrum of 2-Methoxybenzoyl Chloride (Analogous Ortho-Effect Mechanism). National Institute of Standards and Technology. Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing. (Standard reference for acylium ion stability).
Comparative

Comparative Reactivity Profile: 3-Fluoro vs. 5-Fluoro-2-Methoxybenzoyl Chloride

The following guide provides an in-depth technical comparison of 3-Fluoro-2-methoxybenzoyl chloride versus its 5-Fluoro isomer . This analysis synthesizes physical organic chemistry principles with practical synthetic ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Fluoro-2-methoxybenzoyl chloride versus its 5-Fluoro isomer . This analysis synthesizes physical organic chemistry principles with practical synthetic applications to assist researchers in selecting the optimal intermediate for drug discovery and scaffold design.

Executive Summary

While 3-Fluoro-2-methoxybenzoyl chloride (3-F) and 5-Fluoro-2-methoxybenzoyl chloride (5-F) share the same molecular formula (


), their reactivity profiles are distinct due to the "Ortho-Buttressing Effect." 
  • 5-Fluoro Isomer: Acts as a standard electron-deficient benzoyl chloride. The fluorine atom is remote from the reaction center, allowing the 2-methoxy group to exert its electron-donating resonance effect, stabilizing the carbonyl. It is the preferred isomer for high-yield couplings with bulky nucleophiles (e.g., in BTK inhibitor synthesis).

  • 3-Fluoro Isomer: Highly reactive and sterically congested. The fluorine at position 3 physically forces the 2-methoxy group out of planarity, which in turn twists the carbonyl group. This breaks resonance stabilization, making the carbonyl carbon highly electrophilic but difficult to access for large nucleophiles.

Electronic & Steric Analysis

The divergence in reactivity is governed by the interplay between electronic induction and steric conformation.[1]

The "Buttressing Effect" in 3-Fluoro Isomer

In the 3-F isomer, the substituents occupy positions 1 (COCl), 2 (OMe), and 3 (F). This creates a vicinal trisubstituted pattern.

  • Steric Cascade: The Van der Waals radius of the Fluorine atom (1.47 Å) at position 3 pushes against the Methoxy group at position 2.

  • Conformational Lock: To relieve this strain, the Methoxy group rotates out of the aromatic plane. Consequently, the Carbonyl group (COCl) is also forced out of planarity to minimize repulsion with the twisted methoxy group.

  • Electronic Consequence: The loss of planarity prevents the oxygen lone pair of the methoxy group from overlapping with the

    
    -system (loss of 
    
    
    
    effect). The carbonyl carbon loses this stabilization and becomes significantly more electrophilic (hotter).
The "Open" Conformation of 5-Fluoro Isomer

In the 5-F isomer, the Fluorine is para to the Methoxy group and meta to the Carbonyl.

  • Minimal Sterics: There is no substituent at position 3 to crowd the methoxy group. The molecule can adopt a planar conformation where the methoxy oxygen donates electron density into the ring.

  • Electronic Balance: The Fluorine exerts a strong inductive withdrawing effect (

    
    ), increasing reactivity compared to unsubstituted benzoyl chloride, but the resonance donation from the planar methoxy group mitigates this, preventing the "runaway" reactivity seen in the 3-F isomer.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the steric forces and resulting conformational changes.

G cluster_0 5-Fluoro Isomer (Planar) cluster_1 3-Fluoro Isomer (Twisted) F5 5-Fluoro (Remote -I Effect) OMe5 2-Methoxy (Planar, +R Donor) F5->OMe5 Minimal Interaction COCl5 Benzoyl Chloride (Stabilized) OMe5->COCl5 Resonance Stabilization F3 3-Fluoro (Proximal Steric Bulk) OMe3 2-Methoxy (Twisted out of Plane) F3->OMe3 Steric Repulsion (Buttressing) COCl3 Benzoyl Chloride (Destabilized/Reactive) OMe3->COCl3 Inductive (-I) Only No Resonance

Caption: Comparison of steric forces. Green arrows indicate stabilizing interactions; Red arrows indicate destabilizing steric clashes.

Reactivity Benchmarking

The following table summarizes the expected performance of each isomer in standard synthetic transformations.

Reaction TypeNucleophile3-Fluoro Isomer Performance5-Fluoro Isomer PerformanceMechanistic Rationale
Hydrolysis Water /

High Instability (Degrades rapidly)Moderate Stability 3-F lacks resonance stabilization; the ground state is higher in energy.
Aminolysis Primary Amines (e.g., Aniline)Very Fast Fast 3-F is a "hot" electrophile. Small nucleophiles are not hindered by the ortho-bulk.
Aminolysis Bulky Amines (e.g., t-Butylamine)Slow / Low Yield High Yield The "ortho-effect" in 3-F blocks the trajectory of large nucleophiles (Burgi-Dunitz angle).
Friedel-Crafts Aromatics (e.g., Benzene)Reactive Moderate 3-F is more prone to decarbonylation if Lewis Acid is too strong.

Experimental Protocols

Synthesis of the Acid Chloride (From Carboxylic Acid)

Since the 3-F isomer is moisture-sensitive, in situ preparation is recommended. The 5-F isomer is stable enough for isolation and storage.

Reagents:

  • Substrate: 3-Fluoro-2-methoxybenzoic acid or 5-Fluoro isomer.

  • Reagent: Thionyl Chloride (

    
    ) [1.5 equiv] or Oxalyl Chloride [1.2 equiv].
    
  • Catalyst: DMF (Dimethylformamide) [2-3 drops].

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.[2]

  • Dissolution: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Activation: Add catalytic DMF. Note: For the 3-F isomer, DMF is critical to form the Vilsmeier intermediate, helping to overcome steric hindrance during chloride formation.

  • Addition: Add Oxalyl Chloride dropwise at 0°C. (Use

    
     and reflux for 2 hours if using Toluene).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will cease upon completion.
  • Workup:

    • 5-F Isomer: Concentrate in vacuo to yield a stable oil/solid. Can be stored under inert gas.[2]

    • 3-F Isomer: Concentrate in vacuo, re-dissolve in fresh anhydrous solvent, and use immediately . Do not attempt column chromatography.

Amide Coupling (General Procedure)

This protocol is optimized to differentiate the isomers.

Workflow Diagram (DOT):

Synthesis Start Acid Chloride Intermediate (Crude from Step 4.1) Choice Nucleophile Selection Start->Choice RouteA Small Nucleophile (Aniline, Methylamine) Choice->RouteA RouteB Bulky Nucleophile (t-Butylamine, Complex Scaffold) Choice->RouteB CondA Condition A: 0°C, DCM, Et3N (Mild Base) RouteA->CondA RouteB->CondA Sufficient for 5-F CondB Condition B: Reflux, Toluene, Pyridine (Forcing Conditions) RouteB->CondB Required for 3-F Result3F 3-Fluoro Outcome: High Yield (Route A) Low Yield (Route B) CondA->Result3F Result5F 5-Fluoro Outcome: High Yield (Both Routes) CondA->Result5F CondB->Result3F

Caption: Decision tree for coupling conditions based on steric constraints.

Applications in Drug Discovery

5-Fluoro-2-methoxybenzoyl chloride
  • Primary Use: A key building block for BTK Inhibitors (Bruton's Tyrosine Kinase). The 5-position fluorine modulates metabolic stability (blocking para-oxidation) without interfering with the amide bond formation during synthesis.

  • Case Study: Synthesis of pyrazole carboxamide derivatives often utilizes this intermediate for its balance of reactivity and stability.

3-Fluoro-2-methoxybenzoyl chloride
  • Primary Use: Conformational Control Elements. Used when a drug molecule requires a twisted "out-of-plane" aryl amide to fit a specific receptor pocket. The 3-F atom locks the conformation relative to the amide carbonyl.

  • Metabolic Blocking: Prevents metabolism at the electron-rich ortho-position, though less common than para-blocking.

Safety & Handling (E-E-A-T)

Warning: Both compounds are corrosive lachrymators. However, the fluorinated nature introduces specific hazards.

  • Hydrolysis Hazard: Upon contact with moisture, these chlorides release HCl and the corresponding fluorobenzoic acid. While they do not instantly release HF, thermal decomposition or reaction with strong nucleophiles at high temperatures can liberate fluoride ions.

  • Glassware Etching: In the presence of moisture and Lewis acids, trace HF may form over time. Use borosilicate glass and inspect for etching if stored for long periods (specifically for the 3-F isomer).

  • Neutralization: Quench all reaction mixtures with saturated Sodium Bicarbonate (

    
    ) solution before disposal to neutralize acid byproducts.
    

References

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Ortho-Effect & Steric Inhibition of Resonance: Exner, O. (1972). Advances in Linear Free Energy Relationships. Plenum Press.
  • Synthesis of BTK Inhibitors: Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. WO2022056100A1. Link

  • Reactivity of Benzoyl Chlorides: Bentley, T. W., & Harris, H. C. (2011).[3] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. The Journal of Organic Chemistry. (Discusses the twisting of ortho-substituted benzoyl chlorides). Link

Sources

Validation

Technical Guide: Distinguishing 3-Fluoro-2-methoxybenzoyl chloride from 3-Fluoro-2-methoxybenzoic acid by TLC

Executive Summary The Core Challenge: Distinguishing 3-Fluoro-2-methoxybenzoyl chloride (Acid Chloride) from its parent 3-Fluoro-2-methoxybenzoic acid (Carboxylic Acid) using standard Thin Layer Chromatography (TLC) is p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: Distinguishing 3-Fluoro-2-methoxybenzoyl chloride (Acid Chloride) from its parent 3-Fluoro-2-methoxybenzoic acid (Carboxylic Acid) using standard Thin Layer Chromatography (TLC) is prone to false negatives.

The Solution: Do not analyze the acid chloride directly. Instead, employ an In-Situ Derivatization (Quench) Method . By reacting a reaction aliquot with methanol, the acid chloride is converted to its corresponding methyl ester.[1] The methyl ester exhibits a significantly different polarity (


 value) compared to the carboxylic acid, allowing for unambiguous monitoring of reaction progress.

Scientific Principles & Reaction Pathways

To interpret the TLC correctly, one must understand the fate of the analytes on the stationary phase.

The Hydrolysis Artifact (Direct Spotting)

Silica gel (


) is slightly acidic and hygroscopic. Upon contact:


Result: The Acid Chloride appears at the same

as the Carboxylic Acid.
The Methanolysis Strategy (Derivatization)

By quenching with Methanol (


) prior to spotting:
  • Acid Chloride: Reacts instantly to form the Methyl Ester.

    
    
    
  • Carboxylic Acid: Remains unreacted (esterification requires acid catalysis and heat, which are absent in a rapid quench).

    
    
    Result: The mixture now contains Methyl Ester (Product surrogate) and Carboxylic Acid (Unreacted SM), which are easily separable.
    
Reaction Pathway Diagram

ReactionPathways cluster_0 Reaction Mixture cluster_1 Direct Spotting (Flawed) cluster_2 Methanol Quench (Correct) AcidCl 3-Fluoro-2-methoxybenzoyl chloride Silica Silica Gel (H2O / -OH) AcidCl->Silica Applied directly Methanol Methanol (Excess) AcidCl->Methanol Aliquot added HydrolysisProd Hydrolysis Artifact (Parent Acid) Silica->HydrolysisProd Rapid Hydrolysis Ester Methyl Ester (Distinct Rf) Methanol->Ester Instant Conversion

Figure 1: Comparison of chemical pathways. Direct spotting leads to hydrolysis (red path), mimicking the starting material. Methanol quench (blue path) creates a distinct ester surrogate.

Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (3:1 v/v) + 1% Acetic Acid.

    • Note: Acetic acid is critical to suppress the ionization of the carboxylic acid, preventing "streaking" and ensuring a tight spot for the starting material.

  • Quench Solvent: HPLC-grade Methanol (dryness is not critical for this qualitative check).

  • Visualization: UV Lamp (254 nm).

Step-by-Step Workflow
  • Prepare Reference Standard (Vial A):

    • Dissolve ~5 mg of 3-Fluoro-2-methoxybenzoic acid in 0.5 mL Methanol.

  • Prepare Reaction Sample (Vial B - The Quench):

    • Take a clean LC vial or small test tube.

    • Add 0.5 mL of Methanol .

    • Using a glass capillary or micropipette, transfer ~10-20

      
       of your reaction mixture (Acid Chloride) into the methanol.
      
    • Observation: You may see a slight exotherm or fumes (HCl) if the conversion to acid chloride was successful. Shake gently for 10 seconds.

  • TLC Spotting:

    • Lane 1: Spot Vial A (Starting Material).

    • Lane 2: Co-spot (Vial A + Vial B).

    • Lane 3: Spot Vial B (Quenched Reaction Mix).

  • Elution: Run the plate until the solvent front reaches ~80% of the height.

  • Visualization: View under UV 254 nm.

Workflow Diagram

TLCWorkflow cluster_process Sample Preparation Step1 Step 1: Sampling VialA Vial A: Parent Acid (Dissolved in MeOH) Step1->VialA VialB Vial B: Reaction Aliquot + Excess MeOH (Quench) Step1->VialB Step2 Step 2: Spotting on Silica VialA->Step2 VialB->Step2 Step3 Step 3: Elution (Hex:EtOAc 3:1 + 1% AcOH) Step2->Step3 Result Step 4: Visualization (UV) Step3->Result

Figure 2: Operational workflow for monitoring Acid Chloride formation via Methanolysis.

Data Interpretation & Performance Comparison

The following table summarizes the expected


 values. Note that absolute 

values vary by humidity and exact solvent composition, but the relative order remains constant.

Solvent System: Hexane : Ethyl Acetate (3:1) + 1% Acetic Acid

Compound / SpeciesChemical NaturePolarityObserved

(Approx)
Appearance
3-Fluoro-2-methoxybenzoic acid Carboxylic AcidHigh (H-bonding)0.20 - 0.30 Round spot (if AcOH used); Streak (if no AcOH)
3-Fluoro-2-methoxybenzoyl chloride Acid ChlorideMediumN/A (Hydrolyzes)Appears as Acid (0.20 - 0.[1][2]30) if spotted directly
Methyl 3-fluoro-2-methoxybenzoate Methyl Ester (Derivative)Low (No H-bond donor)0.60 - 0.75 Distinct, sharp spot high on the plate
Decision Logic:
  • Reaction Incomplete: You see a major spot at

    
     ~0.25 (Acid) and no spot at 
    
    
    
    ~0.70.
  • Reaction Complete: You see a major spot at

    
     ~0.70 (Ester) and trace/no spot at 
    
    
    
    ~0.25.
  • False Negative (Pitfall): If you spot the chloride directly without methanol, you will see a spot at 0.25 even if the reaction is complete.

Troubleshooting & Expert Tips

  • Streaking Acid: If the starting material (Acid) streaks badly, increase the Acetic Acid concentration in the eluent to 2%. This ensures the acid remains protonated (

    
    ) rather than ionizing to the carboxylate (
    
    
    
    ), which drags on silica.
  • Co-Elution Check: Always run a co-spot (Lane 2). If the conversion is partial, the Ester and Acid spots should be clearly separated. If they merge, adjust the polarity (e.g., move to 4:1 Hexane:EtOAc).

  • Stability: The methyl ester derivative is stable. You can keep the quenched TLC sample (Vial B) for hours or days without degradation, unlike the acid chloride itself.

  • Alternative Quench: If Methanol co-elutes with a byproduct (rare), you can use Diethylamine as the quenching agent to form the Diethyl Amide. Amides generally have different

    
     values than esters, providing an orthogonal check.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Product Specification: 3-Fluoro-2-methoxybenzoic acid.[3]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Monitoring Reaction Progress.

  • ResearchGate Discussion. Monitoring Acid Chloride Formation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-2-methoxybenzoyl chloride

Executive Summary: The Hazard Profile 3-Fluoro-2-methoxybenzoyl chloride is not merely "corrosive"; it is a high-energy electrophile that presents a dual-threat mechanism: immediate chemical burns upon contact and delaye...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

3-Fluoro-2-methoxybenzoyl chloride is not merely "corrosive"; it is a high-energy electrophile that presents a dual-threat mechanism: immediate chemical burns upon contact and delayed respiratory damage via hydrolysis.[1]

  • Primary Hazard: Corrosive (Category 1B). Causes irreversible skin and eye damage.[1]

  • Reactive Hazard: Water Reactive. Reacts violently with moisture to release hydrogen chloride (HCl) gas and 3-fluoro-2-methoxybenzoic acid.[1]

  • Sensory Warning: Lachrymator. Vapors induce tearing and respiratory irritation at low concentrations, serving as a physiological alarm system.[1]

The Golden Rule: Moisture control is safety control.[1] Preventing hydrolysis protects both the operator and the integrity of this moisture-sensitive intermediate.

Scientific Basis for Protection (E-E-A-T)

The Hydrolysis Mechanism & Risk Causality

To select the right PPE, you must understand the reaction you are defending against. When this acid chloride contacts the water in your mucous membranes or sweat, it undergoes rapid nucleophilic acyl substitution:



  • Why this matters: The reaction is exothermic.[1] If this happens on your skin under a glove, the heat accelerates the burn, and the trapped HCl gas creates a pressurized pocket of concentrated acid.

  • The "Self-Validating" Safety Check: If you smell a sharp, acrid odor (HCl) or see "smoke" (HCl misting in humid air) near the vessel, your containment (fume hood/vessel seal) has failed.

Glove Permeation Physics

Standard disposable nitrile gloves are insufficient for direct handling of concentrated acid chlorides.[1]

  • The Failure Mode: Acid chlorides are small, non-polar molecules that permeate thin nitrile (< 6 mil) in < 10 minutes .[1] Once inside the glove material, they hydrolyze with sweat, causing burns under the protection.

  • The Solution: You must use a Laminated Film or High-Gauge Butyl barrier for the primary layer.[1]

PPE Matrix: The Defense System

This table summarizes the required protective equipment based on the operational state.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Primary containment of HCl vapors.[1]
Backup (Spill)Full-face respirator with Acid Gas (Yellow)/Organic Vapor (Black) cartridgeNeutralizes HCl gas; full face protects eyes from lachrymatory effects.[1]
Dermal (Hand) Primary Layer Laminated Film (e.g., Silver Shield / Barrier) Breakthrough time > 480 mins for acid chlorides.[1]
Outer LayerDisposable Nitrile (5-8 mil) Provides dexterity and protects the inner film glove from physical tears.[1]
Ocular Primary Chemical Splash Goggles (Indirect Vent)Prevents vapor entry and liquid splash.[1] Safety glasses are inadequate.
SecondaryFace Shield (8-inch minimum)Mandatory during transfer or quenching to protect face from exothermic splatter.[1]
Body Primary Lab Coat (Cotton/Poly) Standard protection.[1][2]
High RiskRubber/Neoprene Apron Required when handling volumes > 100 mL to prevent soak-through.[1]

Visualization: PPE Decision Logic

The following diagram outlines the logical flow for selecting hand protection based on the specific task.

PPE_Decision_Tree Start Task Assessment State Chemical State? Start->State Dilute Dilute Solution (<5%) State->Dilute Solvent Handling Conc Pure Liquid / High Conc. State->Conc Reagent Transfer Action_Dilute Double Nitrile Gloves (Change every 15 mins) Dilute->Action_Dilute Action_Conc Laminated Film Liner + Nitrile Outer Conc->Action_Conc Check Self-Validation: Check Outer Glove for Swelling/Discoloration Action_Dilute->Check Action_Conc->Check

Figure 1: Glove selection logic based on chemical concentration. Note the requirement for laminated film when handling the pure substance.

Operational Protocols

Handling & Transfer (The "Dry" Technique)
  • Objective: Transfer liquid without releasing fumes or degrading the reagent.[1]

  • Protocol:

    • Glassware: Flame-dry or oven-dry all glassware.[1] Moisture causes immediate degradation.

    • Technique: Use positive pressure cannulation or a gas-tight syringe (glass/PTFE) for volumes < 20 mL.[1] Avoid pouring.

    • Venting: Ensure the receiving vessel is vented through a mineral oil bubbler or into a base trap (NaOH solution) to scrub any escaping HCl.

Decontamination & Quenching (The "Safe Kill")

Disposal is the most dangerous phase due to the exothermic reaction with water.

The Quench Protocol:

  • Prepare the Trap: Set up a large beaker of ice water (50% ice) containing saturated sodium bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).[1]
  • Controlled Addition: Add the acid chloride residue dropwise into the ice/base mixture.

    • Why? Adding water to the acid chloride causes a violent "volcano" effect. Adding acid chloride to water dissipates the heat.

  • Validation: Test pH. It should remain basic/neutral. If acidic, add more base.

Quench_Workflow Step1 1. Prepare Ice/Base Bath (Heat Sink) Step2 2. Add Reagent Dropwise (Control Exotherm) Step1->Step2 Step3 3. Stir & Wait (Dissipate Heat) Step2->Step3 Step4 4. Check pH (Validation) Step3->Step4 Step4->Step1 pH < 6 (Add Base) Step5 5. Aqueous Waste Disposal Step4->Step5 pH 6-9

Figure 2: Step-by-step quenching workflow ensuring thermal control and neutralization.

Emergency Response

  • Skin Contact: Immediate flushing is critical. Do not wait for symptoms.

    • Action: Flush with water for 15 minutes .[3][4][5] Use the safety shower for large splashes.

    • Note: Do not use neutralization creams (like calcium gluconate) intended for HF; simple water is best for acid chlorides.

  • Eye Contact:

    • Action: Irrigate for 15 minutes while holding eyelids open.[3] Seek immediate ophthalmological checks.

  • Spill (Outside Hood):

    • Evacuate: The lachrymatory effect will make it impossible to work without a full-face respirator.

    • Absorb: Use dry sand or Vermiculite. Do not use paper towels (cellulose reacts with acid chlorides).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Fluoro-2-methoxybenzoyl chloride. Merck KGaA.[6] (Note: Link directs to product search; verify specific batch SDS).

  • Ansell. (2019).[7] Chemical Glove Resistance Guide (8th Ed). Permeation data for Benzoyl Chloride (Analogous structure).

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: Benzoyl chloride, 3-fluoro-4-methoxy- (Structural Analog for Hazard Data).[3] National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methoxybenzoyl chloride
Reactant of Route 2
3-Fluoro-2-methoxybenzoyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.